1-(1-Ethyl-4-methyl-1H-imidazol-2-yl)ethan-1-ol
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Overview
Description
1-(1-Ethyl-4-methyl-1H-imidazol-2-yl)ethan-1-ol is a compound belonging to the imidazole family, which is characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are known for their diverse biological and chemical properties, making them significant in various fields such as pharmaceuticals, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Ethyl-4-methyl-1H-imidazol-2-yl)ethan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethylamine with 4-methylimidazole, followed by the addition of ethan-1-ol under acidic or basic conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process often includes purification steps such as crystallization or distillation to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Ethyl-4-methyl-1H-imidazol-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The imidazole ring can be reduced under specific conditions to form saturated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated imidazole derivatives.
Substitution: Formation of alkylated or acylated imidazole derivatives.
Scientific Research Applications
1-(1-Ethyl-4-methyl-1H-imidazol-2-yl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.
Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors
Mechanism of Action
The mechanism of action of 1-(1-Ethyl-4-methyl-1H-imidazol-2-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with active sites, thereby modulating the activity of the target molecule. This interaction can lead to inhibition or activation of biological pathways, depending on the context .
Comparison with Similar Compounds
2-(1H-Imidazol-1-yl)ethanol: Another imidazole derivative with similar structural features but different functional groups.
1-Methyl-2-trichloroacetylimidazole: A compound with a trichloroacetyl group instead of the ethyl and methyl groups.
2-Methyl-5-nitroimidazole-1-acetic acid: A nitroimidazole derivative with distinct chemical properties.
Uniqueness: 1-(1-Ethyl-4-methyl-1H-imidazol-2-yl)ethan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl and methyl groups contribute to its solubility and reactivity, making it a valuable compound in various applications .
Properties
Molecular Formula |
C8H14N2O |
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Molecular Weight |
154.21 g/mol |
IUPAC Name |
1-(1-ethyl-4-methylimidazol-2-yl)ethanol |
InChI |
InChI=1S/C8H14N2O/c1-4-10-5-6(2)9-8(10)7(3)11/h5,7,11H,4H2,1-3H3 |
InChI Key |
DFHRQAQYFIJZBW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(N=C1C(C)O)C |
Origin of Product |
United States |
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